molecular formula C25H23ClN2O7S B15034256 2-[(2-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 3,4,5-trimethoxybenzoate

2-[(2-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 3,4,5-trimethoxybenzoate

Cat. No.: B15034256
M. Wt: 531.0 g/mol
InChI Key: AQZFWOWBQSKGHF-UHFFFAOYSA-N
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Description

2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by its unique structure, which includes a benzisothiazole ring, a chlorinated aniline moiety, and a trimethoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 3,4,5-TRIMETHOXYBENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzisothiazole Ring: The benzisothiazole ring can be synthesized through the cyclization of o-aminothiophenol with chloroacetic acid under acidic conditions.

    Chlorination: The benzisothiazole derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Coupling with Aniline: The chlorinated benzisothiazole is coupled with aniline in the presence of a base such as sodium hydroxide to form the 2-chloroanilino derivative.

    Esterification: The final step involves the esterification of the anilino derivative with 3,4,5-trimethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 3,4,5-TRIMETHOXYBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of the nitro or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

    Ester Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Aniline derivatives, thiol derivatives

    Ester Hydrolysis: Carboxylic acids, alcohols

Scientific Research Applications

2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 3,4,5-TRIMETHOXYBENZOATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Bromo(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethyl 3,4,5-trimethoxybenzoate
  • 2-[2-Iodo(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethyl 3,4,5-trimethoxybenzoate
  • 2-[2-Fluoro(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethyl 3,4,5-trimethoxybenzoate

Uniqueness

2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 3,4,5-TRIMETHOXYBENZOATE is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The combination of the benzisothiazole ring, chlorinated aniline moiety, and trimethoxybenzoate group provides a distinct chemical profile that can be leveraged for specific applications in research and industry.

Properties

Molecular Formula

C25H23ClN2O7S

Molecular Weight

531.0 g/mol

IUPAC Name

2-(2-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)ethyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C25H23ClN2O7S/c1-32-20-14-16(15-21(33-2)23(20)34-3)25(29)35-13-12-28(19-10-6-5-9-18(19)26)24-17-8-4-7-11-22(17)36(30,31)27-24/h4-11,14-15H,12-13H2,1-3H3

InChI Key

AQZFWOWBQSKGHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCN(C2=CC=CC=C2Cl)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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